molecular formula C21H26N2O3 B15029113 2-(Diethylamino)ethyl 4-(4-methylbenzamido)benzoate

2-(Diethylamino)ethyl 4-(4-methylbenzamido)benzoate

Cat. No.: B15029113
M. Wt: 354.4 g/mol
InChI Key: MVISHVPUQTWFAY-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 4-(4-methylbenzamido)benzoate is an organic compound with a molecular formula of C21H26N2O3. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a diethylamino group, an ethyl chain, and a benzamido group attached to a benzoate core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 4-(4-methylbenzamido)benzoate typically involves the reaction of 4-(4-methylbenzamido)benzoic acid with 2-(diethylamino)ethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may include crystallization or distillation to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 4-(4-methylbenzamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Diethylamino)ethyl 4-(4-methylbenzamido)benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 4-(4-methylbenzamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-[(4-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C21H26N2O3/c1-4-23(5-2)14-15-26-21(25)18-10-12-19(13-11-18)22-20(24)17-8-6-16(3)7-9-17/h6-13H,4-5,14-15H2,1-3H3,(H,22,24)

InChI Key

MVISHVPUQTWFAY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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